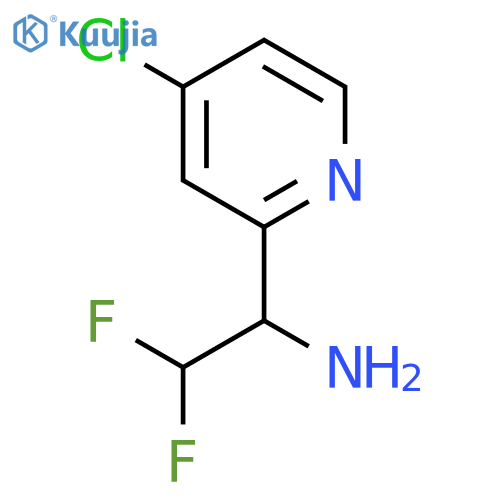

Cas no 2229488-15-5 (1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine)

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine

- 2229488-15-5

- EN300-1962283

-

- インチ: 1S/C7H7ClF2N2/c8-4-1-2-12-5(3-4)6(11)7(9)10/h1-3,6-7H,11H2

- InChIKey: KJVRPUSLVQRYCN-UHFFFAOYSA-N

- SMILES: ClC1C=CN=C(C=1)C(C(F)F)N

計算された属性

- 精确分子量: 192.0265822g/mol

- 同位素质量: 192.0265822g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- XLogP3: 1.3

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962283-5.0g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 5g |

$4764.0 | 2023-05-31 | ||

| Enamine | EN300-1962283-10.0g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-1962283-0.05g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-5g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 5g |

$4764.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-0.25g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-1g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-10g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 10g |

$7065.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-0.5g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-2.5g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 2.5g |

$3220.0 | 2023-09-17 | ||

| Enamine | EN300-1962283-1.0g |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine |

2229488-15-5 | 1g |

$1643.0 | 2023-05-31 |

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine 関連文献

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS No. 2229488-15-5)

1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine, identified by the CAS number 2229488-15-5, is a fluorinated amine derivative featuring a chloropyridine moiety. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. The presence of both fluorine and chlorine substituents in its molecular framework suggests a high degree of functional tunability, making it a valuable scaffold for drug discovery and development.

The structural motif of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine combines the electron-withdrawing properties of fluorine atoms with the electron-donating effects of the chloropyridine ring. This unique combination can influence the compound's electronic distribution, solubility, and metabolic stability, all of which are critical factors in medicinal chemistry. The chloropyridine moiety, in particular, is a common pharmacophore found in numerous bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry have enabled the rapid screening of such derivatives for their pharmacological potential. Molecular docking studies have been instrumental in predicting the binding affinity of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine to various biological targets. For instance, preliminary simulations suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders.

The synthesis of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies include nucleophilic substitution reactions at the fluorinated ethyl group and condensation reactions with appropriately substituted pyridine derivatives. The introduction of the chloropyridine ring typically involves halogenation or cross-coupling reactions, depending on the starting materials available.

In vitro pharmacological evaluations have begun to uncover the potential therapeutic applications of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine. Initial assays have shown promising results in modulating pathways relevant to neurodegenerative diseases. The fluorinated amine moiety appears to enhance blood-brain barrier penetration, a crucial factor for treating central nervous system disorders. Additionally, the compound's ability to interact with specific amino acid residues in target proteins suggests it may serve as a lead compound for further derivatization.

The impact of fluorine substitution on the pharmacokinetic properties of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine has been extensively studied. Fluorine atoms are known to improve metabolic stability by resisting hydrolysis and oxidation. This characteristic is particularly advantageous for drug candidates that require prolonged half-lives in vivo. Furthermore, fluorine's deshielding effect in NMR spectroscopy makes it an excellent tool for structural elucidation and conformational analysis.

Recent research has also explored the role of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine in developing novel antiviral agents. The structural features of this compound resemble those found in known inhibitors of viral proteases and polymerases. By targeting these essential enzymes, 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine could potentially interfere with viral replication cycles. Preliminary data from cell-based assays indicate that modified derivatives may exhibit significant antiviral activity against both RNA and DNA viruses.

The synthesis and characterization of analogs of 1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine have revealed insights into structure-function relationships within this class of compounds. Variations in substituents at the pyridine ring or the ethyl chain can dramatically alter biological activity. For example, replacing one fluorine atom with a hydroxyl group can enhance binding affinity to certain receptors while reducing toxicity profiles. Such findings underscore the importance of systematic medicinal chemistry approaches in optimizing lead compounds.

The development of novel synthetic methodologies for 1-(4-chloropyridin-2-ylyl)-2, 22difluoroethan-l -amine has been another area of focus. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex heterocyclic systems efficiently. These methods allow for modular assembly of the molecular framework, enabling rapid diversification of libraries for high-throughput screening purposes.

Ethical considerations and regulatory compliance are paramount when advancing compounds like 1-(4-chloropyridin - 22 yl) - 22difluoroethyl ane-l - am ine (CAS No . 2229488 - 15 - 5) into clinical development . Rigorous toxicological assessments must be conducted to ensure safety margins before proceeding with human trials . Collaborative efforts between academic researchers , pharmaceutical companies ,<\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe><\paragraphe>

2229488-15-5 (1-(4-chloropyridin-2-yl)-2,2-difluoroethan-1-amine) Related Products

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)